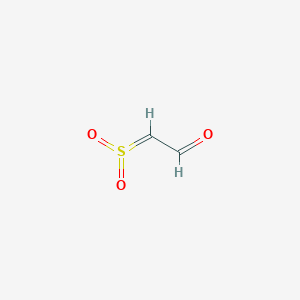

(Dioxo-lambda~6~-sulfanylidene)acetaldehyde

Description

Properties

CAS No. |

921193-01-3 |

|---|---|

Molecular Formula |

C2H2O3S |

Molecular Weight |

106.10 g/mol |

IUPAC Name |

2-sulfonylacetaldehyde |

InChI |

InChI=1S/C2H2O3S/c3-1-2-6(4)5/h1-2H |

InChI Key |

XMZZKRNRGGMFPM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C=S(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthesis from Acetaldehyde

One common method involves the reaction of acetaldehyde with sulfur dioxide and an oxidizing agent. The general reaction can be summarized as follows:

- Reagents : Acetaldehyde, sulfur dioxide, and an oxidizing agent (e.g., hydrogen peroxide).

- Conditions : The reaction is typically conducted under acidic conditions to facilitate the formation of the sulfonyl group.

- Yield : This method can yield (Dioxo-lambda~6~-sulfanylidene)acetaldehyde in moderate to high yields depending on the reaction conditions.

Synthesis via Sulfonylation

Another approach involves direct sulfonylation of acetaldehyde:

- Reagents : Acetaldehyde and a sulfonyl chloride (e.g., chlorosulfonic acid).

- Conditions : The reaction is performed under controlled temperature to avoid decomposition.

- Mechanism : The sulfonyl chloride reacts with the carbonyl group of acetaldehyde, leading to the formation of the desired compound.

- Yield : This method also provides good yields but requires careful handling of reactive intermediates.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acetaldehyde Reaction | Acetaldehyde, sulfur dioxide, oxidizing agent | Acidic conditions | Moderate to high | Simple procedure | Requires careful control of conditions |

| Sulfonylation | Acetaldehyde, sulfonyl chloride | Controlled temperature | Good | Direct method | Handling of reactive species |

Research Findings

Recent studies have explored various aspects of (Dioxo-lambda~6~-sulfanylidene)acetaldehyde, including its reactivity and potential applications:

- Reactivity : The compound exhibits interesting electrophilic properties due to the presence of both carbonyl and sulfonyl groups, making it a versatile intermediate in organic synthesis.

- Applications : Research indicates potential uses in pharmaceuticals as a building block for more complex molecules, particularly in the synthesis of biologically active compounds.

Chemical Reactions Analysis

Types of Reactions

(Dioxo-lambda~6~-sulfanylidene)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into thiols or sulfides.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products Formed

Major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Dioxo-lambda~6~-sulfanylidene)acetaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Dioxo-lambda~6~-sulfanylidene)acetaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. Pathways involved in its mechanism of action include oxidative stress and redox regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and reactivity of (dioxo-lambda~6~-sulfanylidene)acetaldehyde, the following structurally related compounds are analyzed:

2-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]acetamide

- Structure : Features a sulfonylidene group but substitutes the acetaldehyde moiety with a chloroacetamide group.

- Key Differences: The electron-withdrawing chlorine atom increases electrophilicity at the sulfur center, enhancing reactivity in nucleophilic substitutions.

- Applications : Likely used as an intermediate in agrochemical or pharmaceutical synthesis due to its reactive chloro and sulfonylidene groups .

S-Acetyldihydrolipoamide

- Structure : Contains a sulfhydryl (-SH) group and an acetylated thioester, differing from the sulfonylidene group in the target compound.

- Key Differences :

- The thioester group in S-acetyldihydrolipoamide participates in acyl transfer reactions (e.g., in metabolic pathways like the citric acid cycle), whereas the sulfonylidene group in (dioxo-lambda~6~-sulfanylidene)acetaldehyde is more electrophilic and prone to redox reactions.

- The absence of hypervalent sulfur reduces stability under oxidative conditions .

Hexachlorocyclohexane (HCH) Isomers

- Key Differences: HCH isomers exhibit high hydrophobicity and environmental persistence, contrasting with the polar, reactive nature of (dioxo-lambda~6~-sulfanylidene)acetaldehyde. HCHs are notorious as pesticides and pollutants, whereas sulfonylidene compounds are typically niche synthetic intermediates .

Table 1: Structural and Functional Comparison

| Compound | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|

| (Dioxo-lambda~6~-sulfanylidene)acetaldehyde | Sulfonylidene, acetaldehyde | Electrophilic addition, redox reactions | Organic synthesis, catalysis |

| 2-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]acetamide | Sulfonylidene, chloroacetamide | Nucleophilic substitution, H-bonding | Pharmaceuticals, agrochemicals |

| S-Acetyldihydrolipoamide | Thioester, sulfhydryl | Acyl transfer, metabolic regulation | Biochemistry, enzyme cofactors |

| Hexachlorocyclohexane (HCH) | Chlorinated cyclohexane | Environmental degradation resistance | Pesticides (historical use) |

Research Findings and Implications

- Synthetic Utility: The sulfonylidene group in (dioxo-lambda~6~-sulfanylidene)acetaldehyde is a potent electrophile, enabling its use in cross-coupling reactions and as a precursor for sulfonic acid derivatives. This reactivity is less pronounced in non-hypervalent sulfur analogs like S-acetyldihydrolipoamide .

- Toxicity and Stability : Unlike chlorinated compounds such as HCH, sulfonylidene derivatives are less environmentally persistent but may exhibit higher acute toxicity due to their reactive sulfur centers. This necessitates careful handling in industrial settings .

- Spectroscopic Characterization : Structural elucidation of sulfonylidene compounds relies heavily on NMR and UV spectroscopy, as demonstrated in studies of related phytochemicals (e.g., Zygocaperoside) .

Biological Activity

(Dioxo-lambda~6~-sulfanylidene)acetaldehyde, a sulfur-containing compound, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

(Dioxo-lambda~6~-sulfanylidene)acetaldehyde is characterized by its unique dioxo-sulfanylidene structure, which contributes to its reactivity and biological interactions. The compound is classified under sulfur compounds and is notable for its electrophilic nature, which allows it to interact with various biological molecules.

The biological activity of (Dioxo-lambda~6~-sulfanylidene)acetaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites.

- Cellular Signaling Disruption : By altering protein function, it can interfere with cellular signaling pathways.

Toxicity and Safety

Data regarding the toxicity of (Dioxo-lambda~6~-sulfanylidene)acetaldehyde indicate that it may pose risks at certain concentrations. Toxicological assessments have categorized it under moderate hazard levels, necessitating caution in handling and application.

| Endpoint | Hazard Level | Description |

|---|---|---|

| Acute Toxicity | Moderate | Potential for harmful effects |

| Skin Irritation | Low | Minor irritant |

| Eye Damage | Moderate | Risk of serious damage |

Case Studies

- In Vitro Studies : Recent studies have demonstrated that (Dioxo-lambda~6~-sulfanylidene)acetaldehyde exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with the compound, suggesting potential as an anticancer agent.

- Antimicrobial Activity : Research has shown that the compound possesses antimicrobial properties against several bacterial strains. In a controlled environment, (Dioxo-lambda~6~-sulfanylidene)acetaldehyde demonstrated effective inhibition of growth in Escherichia coli and Staphylococcus aureus.

- Neurotoxicity Assessment : A neurotoxicity study indicated that exposure to high concentrations of (Dioxo-lambda~6~-sulfanylidene)acetaldehyde could lead to neuronal cell death in cultured neurons, raising concerns about its safety for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for (Dioxo-lambda~6~-sulfanylidene)acetaldehyde, and how can reaction purity be validated?

- Methodological Answer: Synthesis typically involves sulfoxonium ylide intermediates via transition metal-catalyzed reactions. For example, enantioselective S−H insertion reactions use chiral catalysts to control stereochemistry . Purity validation requires nuclear magnetic resonance (NMR; e.g., C NMR for structural confirmation) and mass spectrometry (MS) to ensure absence of byproducts. Quantification via high-performance liquid chromatography (HPLC) with UV detection is recommended, referencing retention times against standards .

Q. How can researchers assess the stability of (Dioxo-lambda~6~-sulfanylidene)acetaldehyde under varying experimental conditions?

- Methodological Answer: Stability studies should include pH-dependent degradation kinetics (e.g., 1–14 pH range) monitored via UV-Vis spectroscopy or gas chromatography (GC). For example, acetaldehyde forms reversible adducts with nucleophiles like SO, necessitating analysis of both free and bound forms . Accelerated stability testing under elevated temperatures (40–60°C) can predict shelf-life .

Advanced Research Questions

Q. What mechanisms underlie the compound’s enantioselective reactivity, and how can conflicting stereochemical outcomes be resolved?

- Methodological Answer: Enantioselectivity arises from chiral catalyst-substrate interactions (e.g., Rhodium complexes). Conflicting stereochemical data may stem from solvent polarity or counterion effects. Computational modeling (DFT calculations) can predict transition states, while X-ray crystallography of intermediates validates proposed mechanisms . Comparative kinetic studies under controlled conditions (temperature, solvent) are critical .

Q. How does (Dioxo-lambda~6~-sulfanylidene)acetaldehyde interact with cellular macromolecules, and what assays are suitable for detecting these interactions?

- Methodological Answer: The compound may form covalent adducts with proteins or DNA, similar to acetaldehyde’s carbonylation of histones. Use Western blotting with anti-DNP antibodies to detect carbonylated proteins . For DNA adducts, employ P-postlabeling or LC-MS/MS. Cell viability assays (trypan blue exclusion) and apoptosis quantification (Annexin V/PI staining via flow cytometry) are recommended for toxicity screening .

Q. How should researchers address discrepancies in reaction yield data across studies, particularly in catalytic systems?

- Methodological Answer: Contradictions may arise from impurities in starting materials or variations in catalyst activation. Replicate experiments using standardized reagents (e.g., ACS-grade solvents) and report turnover numbers (TON) and frequencies (TOF). Statistical tools like Grubbs’ test can identify outliers, while meta-analysis of published datasets reconciles trends .

Methodological Guidance

Q. What analytical strategies are optimal for quantifying (Dioxo-lambda~6~-sulfanylidene)acetaldehyde in biological matrices?

- Methodological Answer: Derivatize with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV detection, which enhances sensitivity for trace amounts . For real-time monitoring in cellular systems, use fluorogenic probes (e.g., Acetaldehyde Assay Kit BA0185, validated for biological and food samples) . GC-MS with headspace sampling is preferred for volatile adducts .

Q. What precautions are critical when handling (Dioxo-lambda~6~-sulfanylidene)acetaldehyde in laboratory settings?

- Methodological Answer: Follow GHS guidelines for aldehydes: use fume hoods, nitrile gloves, and flame-resistant lab coats. Store under inert gas (N) at –20°C to prevent polymerization. Emergency procedures for spills include neutralization with sodium bisulfite and disposal via hazardous waste protocols .

Data Interpretation & Gaps

Q. How can the carcinogenic potential of this compound be evaluated given structural similarities to acetaldehyde?

- Methodological Answer: Conduct Ames tests for mutagenicity and in vivo tumorigenicity studies (rodent models). Compare results to acetaldehyde’s established carcinogenicity, focusing on DNA adduct profiles and ALDH2 polymorphism correlations . Address data gaps (e.g., chronic exposure thresholds) via dose-response modeling .

Q. What experimental designs minimize artifacts in studies of its metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.